2-Butylthio-5-trifluoromethylpyridine-3-boronic acid
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Overview
Description
2-Butylthio-5-trifluoromethylpyridine-3-boronic acid is a boronic acid derivative known for its utility in organic synthesis, particularly in Suzuki-Miyaura coupling reactions. This compound features a pyridine ring substituted with butylthio and trifluoromethyl groups, along with a boronic acid moiety, making it a versatile reagent in various chemical transformations .
Mechanism of Action
Target of Action
Boronic acids and their derivatives are generally known for their ability to form reversible covalent complexes with proteins, enzymes, and receptors that have diol-containing side chains .
Mode of Action
The mode of action of this compound is likely related to its boronic acid moiety. Boronic acids are known to interact with their targets through the formation of reversible covalent complexes. This interaction can lead to changes in the target’s function, potentially altering cellular processes .
Biochemical Pathways
Boronic acids and their derivatives are often used in the suzuki-miyaura cross-coupling reaction, a widely applied transition metal catalyzed carbon-carbon bond-forming reaction .
Pharmacokinetics
It’s important to note that boronic acids and their esters are only marginally stable in water, which could influence their bioavailability .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Butylthio-5-trifluoromethylpyridine-3-boronic acid. For instance, the pH level can strongly influence the rate of hydrolysis of boronic acids and their esters, which are only marginally stable in water .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Butylthio-5-trifluoromethylpyridine-3-boronic acid typically involves the introduction of the boronic acid group onto a pre-functionalized pyridine ring. One common method includes the lithiation of 2-butylthio-5-trifluoromethylpyridine followed by reaction with a boron-containing reagent such as trimethyl borate. The reaction is usually carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-Butylthio-5-trifluoromethylpyridine-3-boronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds . It can also participate in other boron-mediated reactions like Chan-Lam coupling and Petasis reaction .
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), and an aryl or vinyl halide.
Chan-Lam Coupling: Copper catalyst, base, and an amine or alcohol.
Petasis Reaction: Amine, aldehyde, and a boronic acid derivative.
Major Products: The major products of these reactions are typically biaryl compounds, which are valuable intermediates in pharmaceuticals, agrochemicals, and materials science .
Scientific Research Applications
2-Butylthio-5-trifluoromethylpyridine-3-boronic acid is widely used in scientific research due to its versatility in forming carbon-carbon bonds. Its applications include:
Chemistry: Synthesis of complex organic molecules and natural products.
Biology: Development of boron-containing drugs and probes for biological studies.
Medicine: Potential use in the synthesis of pharmaceuticals with boron-containing motifs.
Industry: Production of advanced materials and agrochemicals
Comparison with Similar Compounds
Phenylboronic Acid: Commonly used in Suzuki-Miyaura coupling but lacks the specific functional groups present in 2-Butylthio-5-trifluoromethylpyridine-3-boronic acid.
4-Trifluoromethylphenylboronic Acid: Shares the trifluoromethyl group but differs in the overall structure and reactivity.
2-Thiophenylboronic Acid: Contains a sulfur group but differs in the position and type of substituents on the aromatic ring.
Uniqueness: this compound is unique due to its combination of butylthio and trifluoromethyl groups, which can impart distinct electronic and steric properties, making it particularly useful in specific synthetic applications .
Properties
IUPAC Name |
[2-butylsulfanyl-5-(trifluoromethyl)pyridin-3-yl]boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BF3NO2S/c1-2-3-4-18-9-8(11(16)17)5-7(6-15-9)10(12,13)14/h5-6,16-17H,2-4H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROCAGVUKVGNBMZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CN=C1SCCCC)C(F)(F)F)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BF3NO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50681525 |
Source
|
Record name | [2-(Butylsulfanyl)-5-(trifluoromethyl)pyridin-3-yl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50681525 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.09 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1256345-53-5 |
Source
|
Record name | Boronic acid, B-[2-(butylthio)-5-(trifluoromethyl)-3-pyridinyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1256345-53-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [2-(Butylsulfanyl)-5-(trifluoromethyl)pyridin-3-yl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50681525 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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